molecular formula C8H12N2O2 B13270873 3-Amino-3-(3-methylfuran-2-yl)propanamide

3-Amino-3-(3-methylfuran-2-yl)propanamide

Cat. No.: B13270873
M. Wt: 168.19 g/mol
InChI Key: SSNBUDCZDHDLRA-UHFFFAOYSA-N
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Description

3-Amino-3-(3-methylfuran-2-yl)propanamide is an organic compound with the molecular formula C8H12N2O2 It is a derivative of furan, a heterocyclic organic compound, and contains both an amino group and an amide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-3-(3-methylfuran-2-yl)propanamide typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-methylfuran and acrylonitrile.

    Reaction Steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-Amino-3-(3-methylfuran-2-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can further modify the amide or amino groups.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst is commonly used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan derivatives, while substitution reactions can introduce various functional groups to the molecule.

Scientific Research Applications

3-Amino-3-(3-methylfuran-2-yl)propanamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Amino-3-(3-methylfuran-2-yl)propanamide involves its interaction with specific molecular targets. The amino and amide groups allow it to form hydrogen bonds and other interactions with biological molecules, potentially affecting enzyme activity, receptor binding, or other cellular processes. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-3-(2-methylfuran-3-yl)propanamide
  • 3-Amino-3-(5-methylfuran-2-yl)propanamide
  • 3-Amino-3-(3-methyl-2-furanyl)propanamide

Uniqueness

3-Amino-3-(3-methylfuran-2-yl)propanamide is unique due to the specific positioning of the amino and amide groups on the furan ring

Properties

Molecular Formula

C8H12N2O2

Molecular Weight

168.19 g/mol

IUPAC Name

3-amino-3-(3-methylfuran-2-yl)propanamide

InChI

InChI=1S/C8H12N2O2/c1-5-2-3-12-8(5)6(9)4-7(10)11/h2-3,6H,4,9H2,1H3,(H2,10,11)

InChI Key

SSNBUDCZDHDLRA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC=C1)C(CC(=O)N)N

Origin of Product

United States

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